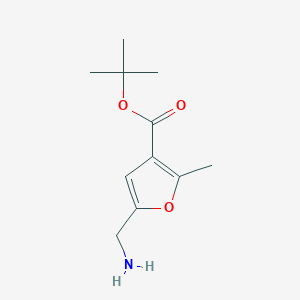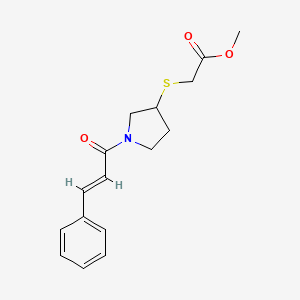
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as DMTF, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. DMTF belongs to the class of benzamides and has been studied extensively for its ability to regulate various cellular processes.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
- π-Stacked Rods and Hydrogen Bonding : The study by Lightfoot et al. (1999) explored the structure of a compound similar to N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide, highlighting its novel organization into a π-stack surrounded by a triple helical network of hydrogen bonds. This could suggest potential applications in supramolecular chemistry, particularly in the design of new materials and molecular assemblies (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antimicrobial Research
- Thiourea Derivatives and Antipathogenic Activity : Limban et al. (2011) synthesized and characterized a series of acylthioureas, which included derivatives related to N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This indicates potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Structural Analysis
- X-ray Diffraction and DFT Calculations : The work by Demir et al. (2015) involved the analysis of a structurally similar benzamide molecule using X-ray diffraction and Density Functional Theory (DFT) calculations. Their research provides insights into the electronic and molecular properties of such compounds, which can be crucial for material science and pharmaceutical applications (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Corrosion Inhibition
- N-Phenyl-benzamides in Corrosion Inhibition : Mishra et al. (2018) conducted a study on N-Phenyl-benzamide derivatives, similar in structure to N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide, for their application in corrosion inhibition. This research highlights the potential of such compounds in protecting metals against corrosion, particularly in acidic environments (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).
Propiedades
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c1-23-13-7-12(10(16)6-11(13)17)21-14(22)8-3-2-4-9(5-8)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQOXFLYOFWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

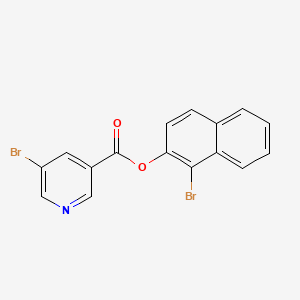
![5-Bromo-2-[(1-pyrimidin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2930780.png)

![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)
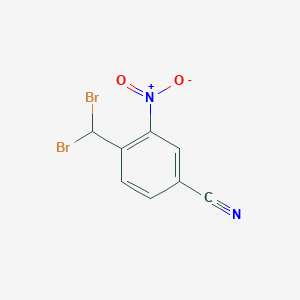
![2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B2930785.png)

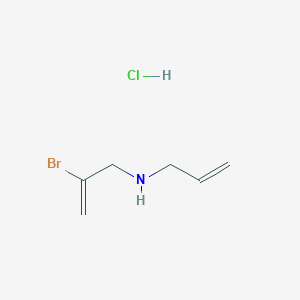
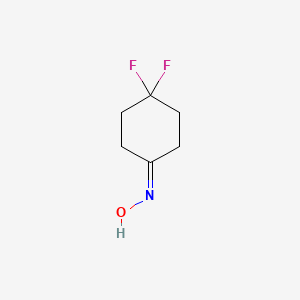
![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
